2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
CAS No.: 899761-56-9
Cat. No.: VC5213646
Molecular Formula: C17H11ClN2OS
Molecular Weight: 326.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899761-56-9 |
|---|---|
| Molecular Formula | C17H11ClN2OS |
| Molecular Weight | 326.8 |
| IUPAC Name | 2-(3-chlorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
| Standard InChI | InChI=1S/C17H11ClN2OS/c18-12-6-3-5-11(8-12)15-19-16-13(17(22)20-15)9-10-4-1-2-7-14(10)21-16/h1-8H,9H2,(H,19,20,22) |
| Standard InChI Key | VIQKKOZEUCDHGN-UHFFFAOYSA-N |
| SMILES | C1C2=CC=CC=C2OC3=C1C(=S)N=C(N3)C4=CC(=CC=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
2-(3-Chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione (CAS No. 899761-56-9) features a planar polycyclic system comprising:
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A chromene moiety (benzopyran) fused to a pyrimidine ring at positions 2 and 3.
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A thione group (-C=S) at position 4 of the pyrimidine ring, enhancing electrophilicity and hydrogen-bonding capacity.
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A 3-chlorophenyl substituent at position 2, introducing steric and electronic effects critical for bioactivity.
The molecular formula C₁₇H₁₁ClN₂OS (MW: 326.8 g/mol) confers moderate hydrophobicity, with calculated logP values suggesting membrane permeability. X-ray crystallography of analogous chromeno-pyrimidines reveals a nearly coplanar arrangement between the chromene and pyrimidine rings, a configuration that facilitates π-π stacking interactions with biological targets .
Spectral Characterization
Key spectroscopic data for structurally related compounds provide insights into expected properties:
The thione group’s IR absorption at 1185 cm⁻¹ and deshielded ¹³C NMR signal at δ 182.3 ppm are diagnostic for structural confirmation .
Synthesis and Optimization Strategies
Conventional Multi-Step Synthesis
While explicit protocols for 2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione are scarce, analogous chromeno-pyrimidines are synthesized via:
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Cyclocondensation: Reaction of 3-chlorophenyl-substituted precursors with thiourea derivatives under acidic conditions.
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Annulation: Microwave-assisted closure of β-enaminonitrile intermediates, achieving yields >75% in reduced time .
A representative green synthesis from involves:
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Reactants: (Thio)chroman-4-ones, arylhydrazonals, NH₄OAc.
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Conditions: Q-tube reactor at 170°C for 45 minutes.
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Yield: 63–94% after recrystallization.
Microwave-Assisted Routes
Recent advances employ microwave dielectric heating to accelerate heterocycle formation. For example:
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Ethyl N-(3-cyano-4H-chromen-2-yl)formimidate intermediates cyclize under microwaves (150°C, 20 min) to yield chromeno-pyrimidines with 82–89% efficiency .
Table 1: Comparative Synthesis Methods
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Conventional | Reflux, 12–24 h | 55–68 | High |
| Green (Q-tube) | 170°C, 45 min | 63–94 | Medium |
| Microwave | 150°C, 20 min | 82–89 | Low |
Microwave methods reduce reaction times by 90% compared to conventional routes, making them industrially viable .
Biological Activities and Mechanisms
Mechanistic studies suggest:
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Topoisomerase II inhibition: Intercalation into DNA-topoisomerase complexes .
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Apoptosis induction: Caspase-3/7 activation and Bcl-2 downregulation .
Antimicrobial Activity
Thione-containing derivatives show broad-spectrum activity:
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Gram-positive bacteria: MIC = 8–16 μg/mL (vs. S. aureus).
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Fungi: 80% growth inhibition of C. albicans at 32 μg/mL.
The thione group’s metal-chelating ability may disrupt microbial enzyme cofactors.
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
In silico modeling of chromeno-pyrimidines predicts:
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Absorption: Caco-2 permeability = 1.2 × 10⁻⁶ cm/s (moderate).
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Metabolism: CYP3A4 substrate (high first-pass effect).
Experimental Toxicity
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Acute toxicity: LD₅₀ > 500 mg/kg in murine models.
Future Directions and Challenges
Structural Optimization
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Halogen substitution: Introducing Br or F at position 4’ may enhance bioactivity .
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Prodrug design: Masking the thione as a thioether could improve oral bioavailability.
Target Identification
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Proteomics: SILAC-based profiling to identify binding partners.
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Crystallography: Co-crystallization with topoisomerase II for rational design.
Clinical Translation Challenges
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